molecular formula C12H15NO2S B14823836 3-Cyclopropoxy-N-methyl-5-(methylthio)benzamide

3-Cyclopropoxy-N-methyl-5-(methylthio)benzamide

Cat. No.: B14823836
M. Wt: 237.32 g/mol
InChI Key: GUAUMXFVYGWQCC-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N-methyl-5-(methylthio)benzamide is an organic compound with the molecular formula C12H15NO2S and a molecular weight of 237.32 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a benzamide core structure. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N-methyl-5-(methylthio)benzamide can be achieved through several synthetic routes. One common method involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . This approach utilizes lithium diisopropylamide (LDA) as a base to promote the reaction. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to ensure selectivity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N-methyl-5-(methylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The cyclopropoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve the use of alkyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various alkoxy derivatives.

Scientific Research Applications

3-Cyclopropoxy-N-methyl-5-(methylthio)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N-methyl-5-(methylthio)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-5-(methylthio)benzamide: Similar structure but lacks the N-methyl group.

    N-Methyl-5-(methylthio)benzamide: Similar structure but lacks the cyclopropoxy group.

Uniqueness

3-Cyclopropoxy-N-methyl-5-(methylthio)benzamide is unique due to the presence of both the cyclopropoxy and methylthio groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

3-cyclopropyloxy-N-methyl-5-methylsulfanylbenzamide

InChI

InChI=1S/C12H15NO2S/c1-13-12(14)8-5-10(15-9-3-4-9)7-11(6-8)16-2/h5-7,9H,3-4H2,1-2H3,(H,13,14)

InChI Key

GUAUMXFVYGWQCC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)SC)OC2CC2

Origin of Product

United States

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